molecular formula C25H23N5O2S B327519 6-((Z)-1-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-METHYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

6-((Z)-1-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-METHYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B327519
M. Wt: 457.5 g/mol
InChI Key: SZIJAQIGCWOMOU-ZQCYNNBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((Z)-1-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-METHYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines indole, thiadiazolo, and pyrimidinone moieties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Z)-1-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-METHYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe final steps involve the formation of the thiadiazolo and pyrimidinone rings under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and yield. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-((Z)-1-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-METHYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-((Z)-1-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-METHYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((Z)-1-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-METHYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-((Z)-1-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-METHYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

(6Z)-6-[[1-[2-(2,4-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H23N5O2S/c1-15-8-9-22(16(2)12-15)32-11-10-29-14-18(19-6-4-5-7-21(19)29)13-20-23(26)30-25(27-24(20)31)33-17(3)28-30/h4-9,12-14,26H,10-11H2,1-3H3/b20-13-,26-23?

InChI Key

SZIJAQIGCWOMOU-ZQCYNNBZSA-N

SMILES

CC1=CC(=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC(=N5)C)C

Isomeric SMILES

CC1=CC(=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C(=NC4=O)SC(=N5)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC(=N5)C)C

Origin of Product

United States

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